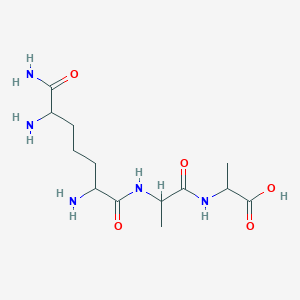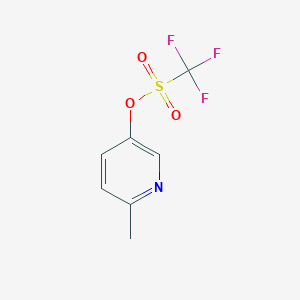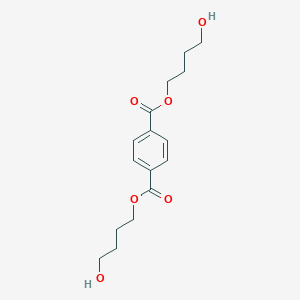
ビス(4-ヒドロキシブチル)テレフタレート
概要
説明
Synthesis Analysis
Bis(4-hydroxybutyl) terephthalate is synthesized from dimethyl terephthalate and 1,4-butanediol through a condensation reaction. Titanium iso-propoxide has proven to be a superior catalyst for this reaction, facilitating efficient polycondensation to form poly(1,4-butylene terephthalate) (Sivaram, Upadhyay, & Bhardwaj, 1981). Additionally, the synthesis of Bis(4-hydroxybutyl) terephthalate (BHBT) through the transurethane polycondensation of 1,6-bis (hydroxyethyloxy carbonyl amino) hexane with BHBT at different molar ratios has been reported, leading to the formation of non-isocyanate thermoplastic polyurethanes containing dibutylene terephthalate units (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of Bis(4-hydroxybutyl) terephthalate and its derivatives has been extensively studied. Investigations have shown that hydrogen bonding plays a significant role in the thermal properties and phase behavior of related hydroxyl-terminated liquid crystalline materials (Lin et al., 1996).
Chemical Reactions and Properties
The chemical properties of Bis(4-hydroxybutyl) terephthalate are influenced by its ability to undergo polycondensation and copolycondensation reactions. These reactions are crucial for synthesizing polymers with desired physical and mechanical properties. The kinetics of these reactions have been studied, revealing the influence of catalysts and reaction conditions on the efficiency and product characteristics (Kim et al., 2002).
Physical Properties Analysis
The physical properties of materials derived from Bis(4-hydroxybutyl) terephthalate, such as thermoplastic polyurethanes, have been characterized, revealing significant tensile strength, thermal stability, and glass transition temperatures. These properties are modifiable by altering the composition and synthesis conditions, thereby tailoring the materials for specific applications (Wang et al., 2015).
Chemical Properties Analysis
The chemical behavior of Bis(4-hydroxybutyl) terephthalate during polymerization processes, including its reactivity ratios in copolycondensation reactions, has been analyzed to understand the formation and characteristics of the resulting polymers. Such studies are crucial for optimizing synthesis processes and improving the material properties of the final products (Lyoo et al., 2000).
科学的研究の応用
ポリ(1,4-ブチレンテレフタレート)の合成
BHBTは、ポリ(1,4-ブチレンテレフタレート)の合成に使用されてきました。このプロセスには、BHBTのトランスエステル化が含まれ、チタンイソプロポキシドは、金属アセテートと比較して、このプロセスに優れた触媒であることがわかりました .
非イソシアネート熱可塑性ポリウレタン
BHBTは、非イソシアネート熱可塑性ポリウレタン(NI-TPU)の合成に使用されてきました。これは、1,6-ビス(ヒドロキシエチロキシカルボニルアミノ)ヘキサン(BHCH)とBHBTのトランスウレタン縮合反応によるものです . 得られたNI-TPUは、良好な引張強度と靭性を示します .
熱可塑性エラストマー
BHBTは、新規な熱可塑性エラストマーの合成に使用されてきました。これらは、ソフトセグメントとしてABA型トリブロックプレポリマー、ポリ(プロピレンオキシド)-(ジメチルシロキサン)-(プロピレンオキシド)、ハードセグメントとしてポリ(ブチレンテレフタレート)(PBT)をベースとしています .
生体医工学
BHBTは、その汎用的な特性により、生体医工学で応用されています。ただし、この分野における具体的な用途は、検索結果に詳しく記載されていません。
材料科学
BHBTは、材料科学の応用にも使用されています。この分野における具体的な用途は、検索結果に詳しく記載されていません。
高分子合成
BHBTは、さまざまな高分子合成用途に使用されています。この分野における具体的な用途は、検索結果に詳しく記載されていません。
作用機序
Target of Action
Bis(4-hydroxybutyl) terephthalate (BHBT) is primarily used in the synthesis of polymers, specifically non-isocyanate thermoplastic polyurethanes (NI-TPUs) . The primary targets of BHBT are the monomers that it interacts with during the polymerization process .
Mode of Action
BHBT is synthesized from the condensation of dimethyl terephthalate with excessive 1,4-butanediol . It then undergoes transurethane polycondensation with 1,6-bis(hydroxyethyloxy carbonyl amino) hexane (BHCH) at different BHCH/BHBT molar ratios . This process is carried out at 170 °C under a reduced pressure of 3 mmHg . The interaction between BHBT and BHCH results in the formation of NI-TPUs .
Biochemical Pathways
The biochemical pathway involved in the action of BHBT is the polymerization process. This process involves the reaction of BHBT with BHCH to form NI-TPUs . The polymerization process is catalyzed by titanium iso-propoxide .
Result of Action
The result of BHBT’s action is the formation of NI-TPUs . These polymers exhibit a number of desirable properties, including a high melting point ™, good tensile strength, and good toughness . The introduction of dibutylene terephthalate units into the polymer structure improves the mechanical properties .
Action Environment
The action of BHBT is influenced by several environmental factors. The temperature and pressure conditions under which the polycondensation reaction occurs are critical for the successful formation of NI-TPUs . Additionally, the presence of a catalyst, such as titanium iso-propoxide, is necessary for the transesterification process .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
特性
IUPAC Name |
bis(4-hydroxybutyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLFFZIIRRKXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451455 | |
| Record name | bis(hydroxybutyl) terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23358-95-4 | |
| Record name | bis(hydroxybutyl) terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-hydroxybutyl) terephthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEN57P2BTT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


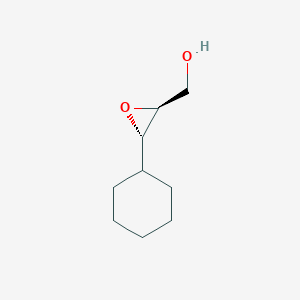
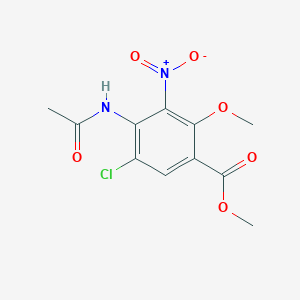
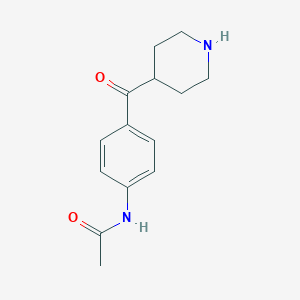
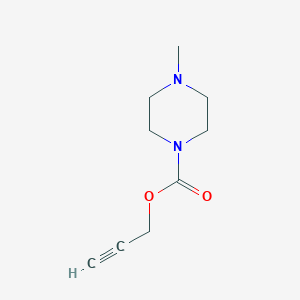

![6,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B48783.png)
![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)
